![molecular formula C11H13NO2S B1430849 ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 1803583-38-1](/img/structure/B1430849.png)
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Overview
Description
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves a step-by-step evaluation of an enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality . A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .Molecular Structure Analysis
The molecular structure of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is complex, with many functional groups attached to the ring. These functional groups, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .Scientific Research Applications
Antimicrobial Activity
The benzothiazine core of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has been studied for its potential antimicrobial properties. The presence of various substituents can enhance its activity against a range of microbial pathogens. This compound could serve as a starting point for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Antiviral Applications
Research indicates that derivatives of benzothiazine may exhibit antiviral activities. By modifying the ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate molecule, scientists aim to create compounds that can interfere with viral replication processes, offering a pathway to novel antiviral drugs .
Antidiabetic Potential
Compounds based on the benzothiazine structure have shown promise in the management of diabetes. They may function by influencing insulin release or by modulating glucose metabolism, presenting a potential avenue for antidiabetic medication development .
Anticancer Research
The structural flexibility of benzothiazine derivatives allows for the exploration of anticancer properties. Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate could lead to the synthesis of compounds that target specific pathways involved in cancer cell proliferation and survival .
Modulation of Ion Channels
This compound has been identified as a precursor for the synthesis of KATP channel activators and AMPA receptor modulators. These applications are crucial in neurological research and could contribute to treatments for various neurological disorders .
Organic Synthesis Intermediate
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate serves as an important intermediate in organic synthesis. It can be used to create a wide array of chemical entities with diverse biological activities, making it valuable in pharmaceuticals, agrochemicals, and dyestuff fields .
Computational Drug Design
The compound’s structure has been utilized in computational models to design new drugs. By understanding its interaction with biological targets, researchers can optimize the compound for better efficacy and reduced side effects in various therapeutic areas .
properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVPJXZRILETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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